molecular formula C19H18Cl2F3N3O2 B2662681 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396708-67-0

2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Número de catálogo: B2662681
Número CAS: 1396708-67-0
Peso molecular: 448.27
Clave InChI: IVIOKUPPHJUIRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-Dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a complex organic compound that features a dichlorophenoxy group, a trifluoromethyl-substituted tetrahydroquinazoline moiety, and an acetamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the Tetrahydroquinazoline Derivative: The next step involves the synthesis of the tetrahydroquinazoline derivative. This can be achieved by reacting 2-aminobenzonitrile with ethyl trifluoroacetate in the presence of a base to form the quinazoline core, followed by hydrogenation to obtain the tetrahydroquinazoline.

    Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the tetrahydroquinazoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydroquinazoline moieties.

    Reduction: Reduction reactions can target the nitro groups if present or the quinazoline ring to form dihydro derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include quinazoline N-oxides or phenoxy radicals.

    Reduction: Reduced forms of the quinazoline ring or dechlorinated phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide exhibit significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that such compounds can inhibit the growth of various human tumor cell lines. For instance:

  • In Vitro Studies : The compound demonstrated a mean growth inhibition (GI50) of approximately 15.72 μM against tested cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In studies assessing its efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, it displayed notable inhibition rates. The presence of the trifluoromethyl group is thought to enhance its bioactivity due to increased lipophilicity and interaction with microbial membranes .

Herbicidal Activity

The structural components of this compound suggest potential herbicidal applications. Its similarity to established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) implies that it could be effective in controlling broadleaf weeds. The dichlorophenoxy moiety is known for its herbicidal properties, making this compound a candidate for further exploration in agricultural settings .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal detailed the synthesis and evaluation of a series of quinazoline derivatives that included the compound of interest. The findings revealed that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting the notion that modifications to the quinazoline structure can enhance anticancer activity .

Case Study 2: Antimicrobial Screening

In another research effort focusing on antimicrobial screening, compounds with similar structural motifs were synthesized and tested against various pathogens. Results indicated that certain derivatives showed promising activity against resistant strains of bacteria. The study highlighted the importance of functional group variations in enhancing antimicrobial efficacy .

Mecanismo De Acción

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the dichlorophenoxy group can facilitate interactions with hydrophobic pockets in the target protein.

Comparación Con Compuestos Similares

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy structure.

    Trifluoromethylquinazoline derivatives: Compounds with similar quinazoline cores that exhibit various biological activities.

    Acetamide derivatives: Compounds with acetamide linkages that are common in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenoxy and trifluoromethylquinazoline moieties in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18H19Cl2F3N2O2
  • IUPAC Name : this compound

This compound features a dichlorophenoxy group and a tetrahydroquinazoline moiety which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets such as receptors and enzymes. The presence of the tetrahydroquinazoline structure suggests potential interactions with kinase pathways , which are critical in cancer biology and other diseases.

Anticancer Activity

A study involving quinazoline derivatives has shown that similar compounds exhibit significant anticancer properties. For instance, derivatives demonstrated inhibition of EGFR (epidermal growth factor receptor) and HER2 pathways with IC50 values ranging from 0.0090.009 to 0.026μM0.026\mu M for EGFR inhibition . The specific compound may exhibit comparable activities due to structural similarities.

Antinociceptive Effects

In related research on similar acetamide compounds, significant antinociceptive effects were observed. For example, a compound structurally related to the one showed high affinity for the σ1 receptor and demonstrated antinociceptive effects in formalin tests . This suggests that our compound may also interact with pain pathways effectively.

In Vitro Studies

In vitro studies on quinazoline derivatives have indicated cytotoxic effects against various cancer cell lines. The assessment of cell viability and apoptosis markers could be essential for understanding the biological activity of this compound.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityIC50 ValueReference
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideAntinociceptiveKi = 42 nM (σ1 receptor)
Quinazoline Derivative AEGFR Inhibition0.009 µM
Quinazoline Derivative BHER2 Inhibition0.021 µM

Study 1: Anticancer Screening

In a screening study of novel quinazoline derivatives, several compounds were tested for their anticancer activity against the A549 lung cancer cell line. The results indicated that compounds with structural similarities to our target exhibited promising cytotoxicity and selectivity towards cancer cells .

Study 2: Pain Management

Another study focused on the antinociceptive properties of related acetamides demonstrated significant pain relief in animal models. The findings suggest that modifications in the acetamide structure can enhance receptor affinity and therapeutic efficacy against pain .

Propiedades

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O2/c20-11-5-6-15(13(21)9-11)29-10-17(28)25-8-7-16-26-14-4-2-1-3-12(14)18(27-16)19(22,23)24/h5-6,9H,1-4,7-8,10H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOKUPPHJUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.